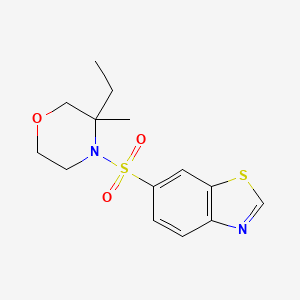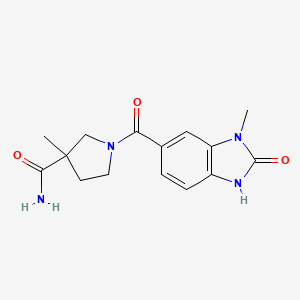![molecular formula C17H23N3O2 B7359733 N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide, commonly referred to as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of indazole-based synthetic cannabinoids and is known for its psychoactive effects. Synthetic cannabinoids have been widely used as research tools for studying the endocannabinoid system and for developing new therapeutic agents.
Scientific Research Applications
JWH-018 has been used as a research tool to study the endocannabinoid system and to develop new therapeutic agents. It has been shown to have high affinity for the cannabinoid receptors CB1 and CB2, which are responsible for the psychoactive effects of cannabinoids. JWH-018 has been used in in vitro and in vivo studies to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and neuroprotection.
Mechanism of Action
JWH-018 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of JWH-018.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward pathways in the brain.
Advantages and Limitations for Lab Experiments
JWH-018 has several advantages as a research tool. It has high affinity for the CB1 and CB2 receptors, making it a potent agonist. It is also relatively stable and can be easily synthesized in the laboratory. However, JWH-018 has several limitations as well. Its psychoactive effects can make it difficult to study in vivo, and its use as a research tool has been limited due to its legal status in many countries.
Future Directions
There are several future directions for research on JWH-018. One area of interest is the development of new therapeutic agents based on JWH-018. Its analgesic, anti-inflammatory, and neuroprotective effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of JWH-018 on the endocannabinoid system and the brain. Finally, there is a need for further research on the safety and toxicity of JWH-018, particularly in light of its widespread use as a recreational drug.
Conclusion:
In conclusion, JWH-018 is a synthetic cannabinoid that has been widely used as a research tool for studying the endocannabinoid system and for developing new therapeutic agents. Its high affinity for the CB1 and CB2 receptors, as well as its analgesic, anti-inflammatory, and neuroprotective effects, make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its psychoactive effects and legal status in many countries have limited its use as a research tool. Further research is needed to fully understand the biochemical and physiological effects of JWH-018 and its potential as a therapeutic agent.
Synthesis Methods
JWH-018 can be synthesized using a multi-step process. The first step involves the synthesis of 1-(2-chlorophenyl)propan-1-one, which is then reacted with 3-(2-hydroxycyclohexyl)propylamine to produce JWH-018. The synthesis of JWH-018 is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-15-10-4-1-6-12(15)7-5-11-18-17(22)16-13-8-2-3-9-14(13)19-20-16/h2-3,8-9,12,15,21H,1,4-7,10-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDJLCPVSBFCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCCNC(=O)C2=NNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359651.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)

![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)
![1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
![2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B7359713.png)
![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![1-[5-[2-[(4-aminophenyl)methyl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359743.png)